molecular formula C16H17NO3 B8685251 Benzyl (4-(2-hydroxyethyl)phenyl)carbamate

Benzyl (4-(2-hydroxyethyl)phenyl)carbamate

Cat. No.: B8685251
M. Wt: 271.31 g/mol
InChI Key: RVZIFYFYOOSCOE-UHFFFAOYSA-N
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Description

Benzyl (4-(2-hydroxyethyl)phenyl)carbamate is an organic compound that features a benzyl group attached to an aminophenethyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(2-hydroxyethyl)phenyl)carbamate typically involves the protection of the amino group in 4-aminophenethyl alcohol with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of 4-aminophenethyl alcohol with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base.

Major Products Formed:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various benzyl-protected derivatives.

Scientific Research Applications

Benzyl (4-(2-hydroxyethyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a protecting group in peptide synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl (4-(2-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic or enzymatic conditions, releasing the active aminophenethyl alcohol. This release can trigger various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

    4-Aminophenethyl alcohol: Lacks the benzyloxycarbonyl group, making it more reactive.

    Benzyl alcohol: Similar structure but lacks the aminophenethyl group.

    Phenethyl alcohol: Similar backbone but lacks the amino and benzyloxycarbonyl groups.

Uniqueness: Benzyl (4-(2-hydroxyethyl)phenyl)carbamate is unique due to the presence of both the benzyloxycarbonyl and aminophenethyl groups. This combination provides specific reactivity and stability, making it valuable in synthetic chemistry and various research applications.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl N-[4-(2-hydroxyethyl)phenyl]carbamate

InChI

InChI=1S/C16H17NO3/c18-11-10-13-6-8-15(9-7-13)17-16(19)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19)

InChI Key

RVZIFYFYOOSCOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Aminophenethyl alcohol (3.5 g) was dissolved in ethyl acetate (60 ml), to which was added 1N sodium hydroxide (50 ml). To the mixture was added, while stirring at room temperature, carbobenzoxy chloride (4.5 g). The mixture was stirred for 30 minutes. The organic layer was then separated, washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off to leave 4-benzyloxycarbonylaminophenethyl alcohol (4.5 g) as a liver brown crystalline product (4.5 g),
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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